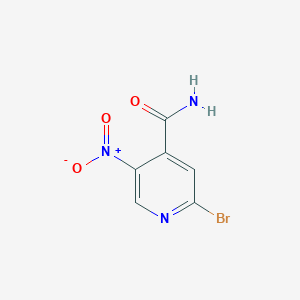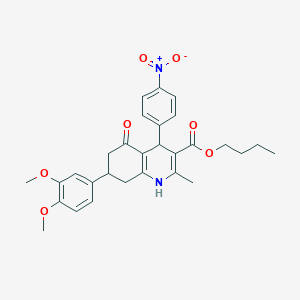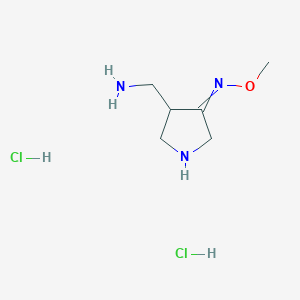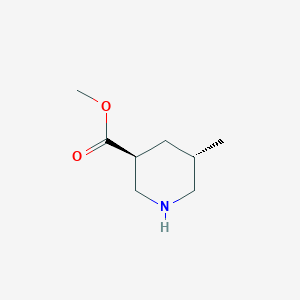![molecular formula C14H14ClN3O B11772567 8-(Bicyclo[3.1.0]hexan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11772567.png)
8-(Bicyclo[3.1.0]hexan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Bicyclo[310]hexan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound featuring a bicyclic hexane structure fused with a pyrido[2,3-d]pyrimidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bicyclo[310]hexan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of an appropriate precursor under specific conditions to form the bicyclic hexane structure
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while ensuring consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Bicyclo[3.1.0]hexan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Applications De Recherche Scientifique
8-(Bicyclo[3.1.0]hexan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be used in the development of biochemical assays and as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-(Bicyclo[3.1.0]hexan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but differs in its functional groups and overall molecular architecture.
Bicyclo[2.1.1]hexane: Another bicyclic compound with distinct structural features and chemical properties.
Uniqueness
8-(Bicyclo[3.1.0]hexan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its combination of a bicyclic hexane structure with a pyrido[2,3-d]pyrimidinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C14H14ClN3O |
|---|---|
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
8-(2-bicyclo[3.1.0]hexanyl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H14ClN3O/c1-7-4-12(19)18(11-3-2-8-5-9(8)11)13-10(7)6-16-14(15)17-13/h4,6,8-9,11H,2-3,5H2,1H3 |
Clé InChI |
KETBYLJPCHWDTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C2=NC(=NC=C12)Cl)C3CCC4C3C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B11772510.png)
![Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11772527.png)






![2',4'-Dimethyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B11772562.png)

